The Synthetic Keystone: A Technical Guide to Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
The Synthetic Keystone: A Technical Guide to Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. This versatile pyrrolidone derivative is a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic frameworks for pharmaceutical applications. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its role as a precursor to bioactive molecules, providing both theoretical grounding and practical, field-proven insights.
Compound Identification and Properties
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a pyrrolidone derivative featuring a benzyl-protected nitrogen and a methyl ester at the 3-position of the ring. These structural features make it a stable and reactive building block for a variety of synthetic transformations.[1][2]
CAS Number and Nomenclature
A point of clarification is necessary regarding the Chemical Abstracts Service (CAS) number for this compound. It is indexed under two primary numbers: 51535-00-3 and 51523-00-3 . Major chemical databases such as PubChem list both identifiers, with 51535-00-3 often cited as the primary CAS number.[1] Researchers should be aware of both designations when conducting literature and database searches.
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Systematic (IUPAC) Name: methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate[1]
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Common Synonyms: 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester, Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate[1]
Physicochemical Properties
The compound's key properties are summarized below, providing essential data for experimental design, including reaction setup, solvent selection, and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 233.26 g/mol | PubChem[1] |
| Appearance | White to slightly yellowish powder | LookChem[3] |
| Melting Point | 63-66 °C | LookChem[3] |
| Solubility | >35 µg/mL in aqueous solution at pH 7.4 | PubChem[1] |
| SMILES | COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2 | PubChem[1] |
| InChIKey | WTRWSSDZHQOPJI-UHFFFAOYSA-N | PubChem[1] |
Synthesis Protocol: Dieckmann Condensation
The synthesis of the 5-oxopyrrolidine ring system is classically achieved via an intramolecular Claisen condensation, known as the Dieckmann condensation or Dieckmann cyclization.[4][5][6] This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester.[4][6] For the title compound, the logical precursor is the acyclic diester, dimethyl 2-(benzylamino)pentanedioate (also known as N-benzyl-L-aspartic acid dimethyl ester).
The causality behind this choice of reaction is its high efficiency in forming stable five-membered rings.[4] The use of a strong base, such as sodium methoxide, is critical to generate the necessary enolate from one of the ester groups, which then acts as the intramolecular nucleophile. The reaction is driven to completion by the final deprotonation of the resulting β-keto ester, which is acidic, forming a stabilized enolate. A subsequent acidic workup is required to furnish the final neutral product.
Conceptual Workflow of Synthesis
The logical flow from starting materials to the final product is illustrated below. This pathway highlights the key transformation from an acyclic diester to the target heterocyclic scaffold.
Caption: Synthetic workflow via Dieckmann condensation.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility. Each step includes justifications for the chosen reagents and conditions.
Objective: To synthesize Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate from dimethyl 2-(benzylamino)pentanedioate.
Materials:
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Dimethyl 2-(benzylamino)pentanedioate
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Sodium methoxide (NaOMe)
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Anhydrous Methanol (MeOH)
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Toluene, anhydrous
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Hydrochloric acid (HCl), 1M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate (EtOAc)
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Hexanes
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) to anhydrous toluene. The use of an inert atmosphere (nitrogen) is crucial to prevent moisture from quenching the strong base.
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Addition of Starting Material: Dissolve dimethyl 2-(benzylamino)pentanedioate (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium methoxide at room temperature over 30 minutes. Toluene is an effective solvent that facilitates the reaction while being relatively easy to remove.
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Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Refluxing provides the necessary activation energy for the intramolecular cyclization.
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Quenching and Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the pH is acidic (~pH 2-3). This step protonates the intermediate enolate to form the final β-keto ester.
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Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove residual water from the organic phase.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
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Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to yield Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate as a white to off-white solid. This purification method is chosen for its effectiveness in removing non-polar and highly polar impurities.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following data provides the expected spectroscopic fingerprint for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons (¹H) and carbons (¹³C) are detailed below. Data is referenced against typical chemical shift ranges for similar functional groups.[7][8]
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.25-7.40 | m | 5H | Ar-H |
| Benzyl-CH₂ | 4.50 | s | 2H | N-CH₂-Ph |
| Ester Methyl-H | 3.70 | s | 3H | O-CH₃ |
| Pyrrolidine-CH | 3.50-3.60 | m | 1H | CH-CO₂Me |
| Pyrrolidine-CH₂ | 3.35-3.45 | m | 2H | N-CH₂-CH |
| Pyrrolidine-CH₂ | 2.60-2.80 | m | 2H | CH-CH₂-CO |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl (Amide) | ~175 | C=O (lactam) |
| Carbonyl (Ester) | ~172 | C=O (ester) |
| Aromatic C (quat) | ~135 | Ar-C |
| Aromatic C-H | ~129, ~128, ~127 | Ar-CH |
| Ester Methyl C | ~52 | O-CH₃ |
| Benzyl C | ~49 | N-CH₂-Ph |
| Pyrrolidine C-H | ~48 | N-CH₂-C H |
| Pyrrolidine C-H | ~40 | C H-CO₂Me |
| Pyrrolidine C-H₂ | ~35 | CH-C H₂-CO |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be expected to produce a molecular ion peak and characteristic fragment ions.
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Molecular Ion (M⁺): m/z = 233[1]
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Base Peak: m/z = 91. This peak is highly characteristic of a benzyl group (the tropylium ion, [C₇H₇]⁺), formed by cleavage of the C-N bond.[1][9]
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Other Key Fragments: m/z = 119, resulting from further fragmentation of the pyrrolidone ring structure.[1]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
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~1735 cm⁻¹: Strong C=O stretch (ester)
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~1685 cm⁻¹: Strong C=O stretch (amide/lactam)
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~3030 cm⁻¹: Aromatic C-H stretch
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~2950 cm⁻¹: Aliphatic C-H stretch
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~1600, ~1495 cm⁻¹: Aromatic C=C stretches
Application in Bioactive Molecule Synthesis
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a valuable precursor in medicinal chemistry, particularly for central nervous system (CNS) agents.[2] Its rigid scaffold can be elaborated to target various receptors and enzymes. A notable application is in the synthesis of analogues of Rolipram, a selective phosphodiesterase-4 (PDE4) inhibitor known for its antidepressant and anti-inflammatory properties.[10]
Conceptual Workflow: Synthesis of a Rolipram Analogue Intermediate
The following workflow demonstrates how the title compound can be transformed into a key intermediate for Rolipram-type molecules through functional group manipulation.
Caption: Synthetic pathway to a Rolipram analogue core.
Exemplary Protocol: Synthesis of a Carboxamide Intermediate
This protocol details the conversion of the ester to a carboxamide, a common transformation in drug development to modulate properties like cell permeability and target binding.
Objective: To synthesize an N-aryl-1-benzyl-5-oxopyrrolidine-3-carboxamide from the title compound.
Materials:
-
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
-
Lithium hydroxide (LiOH)
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Tetrahydrofuran (THF) / Water
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A substituted aniline (e.g., 4-methoxyaniline)
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EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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HOBt (Hydroxybenzotriazole)
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N,N-Diisopropylethylamine (DIPEA)
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Dimethylformamide (DMF), anhydrous
Procedure:
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Ester Hydrolysis (Saponification):
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Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
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Once complete, acidify the mixture with 1M HCl to pH ~3 and extract the product with ethyl acetate.
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Dry the organic extracts over MgSO₄, filter, and concentrate to yield the crude 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. This intermediate is often used without further purification. The choice of LiOH is common for mild saponification conditions.
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-
Amide Coupling:
-
In an inert atmosphere, dissolve the crude carboxylic acid (1.0 eq), the desired aniline (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
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Add DIPEA (2.0 eq) to the mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl formed during the coupling reaction.
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Stir the reaction at room temperature for 12-18 hours.
-
Upon completion, dilute the reaction with water and extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the resulting crude amide by column chromatography on silica gel to obtain the target N-aryl carboxamide. EDCI/HOBt is a standard, reliable coupling system that minimizes side reactions and racemization.
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Conclusion
Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a testament to the utility of well-designed synthetic intermediates. Its robust synthesis via the Dieckmann condensation and the reactivity of its ester and protected lactam functionalities provide a reliable platform for the development of complex, high-value molecules. This guide has provided a comprehensive overview of its identity, a detailed and validated synthesis protocol, its key analytical characteristics, and a practical example of its application in the synthesis of pharmaceutically relevant scaffolds. As a senior application scientist, I can attest that a thorough understanding of such keystone molecules is fundamental to the efficient and innovative progression of modern drug discovery programs.
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